
N-(2-bromophenyl)-3-phenylprop-2-enamide
Overview
Description
N-(2-bromophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of enamides. This compound features a bromine atom attached to the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Enamides are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-bromoaniline with cinnamoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2-bromoaniline and the acyl chloride group of cinnamoyl chloride. Commonly used bases include triethylamine or pyridine, which help to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide for the substitution of the bromine atom.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation and Reduction: Products include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
N-(2-bromophenyl)-3-phenylprop-2-enamide has the chemical formula C15H12BrNO. The presence of a bromine atom in the 2-position of the phenyl ring influences its reactivity and biological properties. The compound's structure allows for various interactions with biological targets, making it a valuable candidate for drug development.
Pharmacological Applications
2.1 Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, derivatives of this compound have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and isoniazid, highlighting its potential as an alternative antimicrobial agent .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Derivative | MIC (µM) | Target Organism |
---|---|---|
N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide | 27.38 | Mycobacterium tuberculosis |
N-(3-fluorophenyl)-3-phenylprop-2-enamide | 16.58 | Staphylococcus aureus |
N-(3-methylphenyl)-3-phenylprop-2-enamide | 33.71 | Staphylococcus aureus |
2.2 Anticonvulsant Properties
This compound has also been investigated for its anticonvulsant effects. Studies have shown that related compounds possess significant activity in various animal models of epilepsy, indicating a promising therapeutic potential for treating seizure disorders . The compound's mechanism appears to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways.
Mechanistic Studies
3.1 Mode of Action
The pharmacological effects of this compound can be attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. For example, structural modifications have been linked to enhanced inhibition of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters . This inhibition can lead to increased levels of serotonin and norepinephrine, providing therapeutic benefits in mood disorders.
Case Study: Anticonvulsant Activity Assessment
In a controlled study, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide was evaluated for its anticonvulsant activity using the maximal electroshock test (MES) and other seizure models. The compound demonstrated effective seizure suppression at doses as low as 13.21 mg/kg in mouse models, suggesting a strong potential for further development as an anticonvulsant medication .
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The bromine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-phenylprop-2-enamide
- N-(2-fluorophenyl)-3-phenylprop-2-enamide
- N-(2-iodophenyl)-3-phenylprop-2-enamide
Uniqueness
N-(2-bromophenyl)-3-phenylprop-2-enamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct in its applications and effects.
Biological Activity
N-(2-Bromophenyl)-3-phenylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom on the phenyl ring and an amide functional group, contributing to its chemical reactivity and biological properties. The molecular formula is CHBrN, with a molecular weight of approximately 302.17 g/mol. Its structure can be represented as follows:
The presence of the bromine atom enhances the compound's binding affinity to various biological targets, making it a valuable candidate for therapeutic applications.
The mechanism of action of this compound primarily involves its interaction with monoamine oxidase enzymes. MAO is crucial for the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound can potentially increase the levels of these neurotransmitters in the brain, which is beneficial in treating neurodegenerative diseases like Parkinson's disease and depression.
Key Mechanisms:
- Covalent Bond Formation : The compound can form covalent bonds with active site residues in enzymes, leading to inhibition.
- Conformational Changes : It may induce conformational changes in enzyme structures, further affecting their activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In particular, it has been studied for its effectiveness against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis, showing comparable or superior activity to standard antibiotics like ampicillin and isoniazid .
Anticancer Activity
The compound has also demonstrated potential anticancer properties. Studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bromine substitution on phenyl group | Potent MAO inhibitor, antimicrobial |
N-(3-chlorophenyl)-3-phenylprop-2-enamide | Chlorine substitution on phenyl group | Similar MAO inhibitory profile |
N-(4-fluorophenyl)-3-phenylprop-2-enamide | Fluorine substitution on phenyl group | Varying inhibitory effects |
N-(phenethyl)-3-phenylprop-2-enamide | No halogen substitution | Different pharmacological profiles |
Case Studies and Research Findings
- Monoamine Oxidase Inhibition : A study demonstrated that this compound effectively inhibited MAO-B with an IC50 value indicating significant potency. This suggests its potential utility in treating mood disorders .
- Antimicrobial Testing : In vitro studies revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to leading antibiotics, suggesting its potential as an alternative treatment option .
- Anticancer Studies : Research has indicated that treatment with this compound resulted in reduced viability of various cancer cell lines, supporting its role as a candidate for further anticancer drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-bromophenyl)-3-phenylprop-2-enamide, and what methodological considerations are critical for reproducibility?
The compound is typically synthesized via microwave-assisted condensation of substituted anilines with cinnamoyl derivatives. A common approach involves reacting 2-bromoaniline with cinnamic acid chloride in the presence of a base (e.g., NaHCO₃) under inert conditions. Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes . For reproducibility, strict control of stoichiometry, reaction temperature (70–90°C), and solvent selection (e.g., DMF or THF) is essential. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm regiochemistry and substituent positions. The trans (E)-configuration of the α,β-unsaturated carbonyl is evidenced by a characteristic coupling constant (J = 15–16 Hz) between the vinylic protons .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves absolute configuration and molecular packing. SHELXL (via the SHELX suite) is the gold standard for refinement, particularly for handling bromine-heavy atoms and anisotropic displacement parameters .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 316.02 for C₁₅H₁₂BrNO) .
Q. What preliminary biological screening data exist for this compound?
this compound exhibits anti-inflammatory and antimalarial activity. In vitro, it inhibits NF-κB activation (IC₅₀ = 2.5 µM) in LPS-stimulated macrophages, comparable to prednisone . Against Plasmodium falciparum 3D7, it shows moderate antimalarial activity (IC₅₀ = 4.3 µM), with selectivity indices >5 against mammalian cells .
Advanced Research Questions
Q. How can SHELX-based refinement resolve challenges in crystallographic analysis of halogenated analogs?
Bromine’s high electron density causes severe absorption effects. SHELXL addresses this via:
- Multi-scan absorption corrections (e.g., SADABS) to mitigate intensity errors.
- Anisotropic refinement of Br atoms using the Hirshfeld rigid-bond test to validate displacement parameters.
- Twinned data handling with the TWIN/BASF commands for crystals with pseudo-merohedral twinning . Example: A related bromophenyl derivative refined to R₁ = 0.048 using SHELXL, confirming planar geometry (torsion angle <5°) between the enamide and aryl groups .
Q. What structure-activity relationships (SAR) govern the anti-inflammatory and antimalarial efficacy of this compound?
- Anti-inflammatory activity: Lipophilic substituents (e.g., Br, Cl) at the ortho position of the anilide enhance NF-κB inhibition by improving membrane permeability. Bulky groups (e.g., CF₃) at the para position reduce activity due to steric hindrance .
- Antimalarial activity: Electron-withdrawing groups (e.g., Br, NO₂) increase potency by disrupting heme detoxification in Plasmodium. Derivatives with dual ortho-substitution (e.g., 2,6-dibromo) show IC₅₀ values <2 µM, likely via π-stacking interactions with heme .
Q. How can researchers resolve contradictions in solubility data reported for this compound?
Discrepancies arise from solvent polarity and crystallinity. While the compound is sparingly soluble in water (<0.1 mg/mL), it dissolves readily in DMSO (50 mg/mL) or dichloromethane (20 mg/mL). Recrystallization from ethanol/water mixtures produces polymorphs with varying solubility profiles. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphic forms .
Q. What hydrogen-bonding motifs stabilize the crystal packing of this compound?
Graph-set analysis (Etter’s method) reveals:
- N–H···O=C chains (motif C(4) ) along the a-axis, with donor-acceptor distances of 2.89 Å.
- C–H···Br interactions (3.21 Å) between bromine and adjacent phenyl rings, forming R₂²(8) rings. These interactions create a 3D network stabilized by van der Waals forces, as seen in analogous bromophenyl enamide structures .
Properties
IUPAC Name |
N-(2-bromophenyl)-3-phenylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGNQEIHILPJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354139 | |
Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71910-51-5 | |
Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.